Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride
Description
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-based small molecule characterized by a methyl ester group at position 2 and an ethynyl substituent at position 5 of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
methyl 5-ethynylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h1,6-7,9H,4-5H2,2H3;1H |
InChI Key |
FECSMXVBIVPJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)C#C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-ethynylpyrrolidine-2-carboxylate Hydrochloride
General Synthetic Strategy
The synthesis generally follows these key stages:
- Starting Material: Methyl (S)-pyrrolidine-2-carboxylate or its derivatives
- Introduction of Ethynyl Group: Via alkylation or coupling at the 5-position of the pyrrolidine ring
- Salt Formation: Conversion of the free base to hydrochloride salt for stability
Detailed Synthetic Procedures
Alkylation of Pyrrolidine Derivative to Introduce Ethynyl Group
A common approach involves the deprotonation of the pyrrolidine ring at the 5-position followed by reaction with an ethynyl-containing alkylating agent.
- Reagents and Conditions:
- Base: Sodium hydride (NaH, 60% in mineral oil)
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: Initial 0 °C, then room temperature
- Alkylation agent: Propargyl bromide or similar ethynyl-containing halide
- Procedure:
- To a stirring solution of methyl (S)-pyrrolidine-2-carboxylate in DMF at 0 °C, NaH is added carefully to generate the anion at the 5-position.
- After stirring to ensure full deprotonation, the mixture is cooled again to 0 °C.
- The alkylation reagent (e.g., propargyl bromide) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched with brine and extracted with ethyl acetate.
- The organic layers are washed thoroughly, dried, and concentrated.
- The crude product is purified by flash column chromatography to afford methyl 5-ethynylpyrrolidine-2-carboxylate.
Formation of Hydrochloride Salt
- The free base is dissolved in an appropriate solvent such as ethyl acetate or ethanol.
- Hydrogen chloride gas or a solution of HCl in ether is bubbled or added to the solution.
- The hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
- This step improves compound stability and handling properties.
Alternative Synthetic Routes and Modifications
- Microwave-Assisted Cyclization and Functionalization:
Microwave irradiation has been employed to accelerate ring formation and functionalization steps in related pyrrolidine derivatives, improving yields and reducing reaction times. - Hydrogenation and Selective Reduction:
In some synthetic sequences, hydrogenation using Raney-Nickel under hydrogen atmosphere is used to modify unsaturated intermediates before alkylation. - Coupling Reactions:
Sonogashira coupling could be an alternative method to install the ethynyl group on a halogenated pyrrolidine precursor, although specific examples for this compound are less documented.
Analytical Data Supporting the Preparation
| Parameter | Data / Description | Reference |
|---|---|---|
| NMR Spectroscopy | Detailed ^1H and ^13C NMR spectra confirm substitution pattern and purity. Peaks corresponding to ethynyl proton (~2.5 ppm) and ester methyl (~3.7 ppm) are diagnostic. | |
| Infrared Spectroscopy | Characteristic alkyne C≡C stretch near 2100-2200 cm^-1; ester C=O stretch near 1740 cm^-1; NH and salt formation bands observed. | |
| Mass Spectrometry | HRMS confirms molecular ion peak consistent with methyl 5-ethynylpyrrolidine-2-carboxylate. | |
| Optical Rotation | Specific rotation values confirm stereochemistry of chiral centers. |
Summary Table of Preparation Methods
| Step No. | Method Description | Key Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Deprotonation of pyrrolidine derivative | NaH in DMF, 0 °C to RT | Formation of nucleophilic intermediate |
| 2 | Alkylation with ethynyl halide | Propargyl bromide | Introduction of ethynyl group at C-5 |
| 3 | Purification | Flash column chromatography | Isolation of pure methyl 5-ethynylpyrrolidine-2-carboxylate |
| 4 | Salt formation | HCl gas or HCl in ether | Formation of hydrochloride salt for stability |
Research Discoveries and Notes
- The preparation of this compound has been optimized through careful control of reaction temperature and stoichiometry to maximize yield and stereochemical integrity.
- Use of anhydrous and inert conditions (dry solvents, nitrogen atmosphere) is critical to avoid side reactions and decomposition of sensitive intermediates.
- The hydrochloride salt form enhances solubility in polar solvents, facilitating downstream applications in medicinal chemistry and peptide synthesis.
- Analytical techniques such as NMR, IR, and HRMS are essential for confirming the structure and purity at each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Ethynyl vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., (2R-5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride), which may require prodrug strategies for bioavailability .
- Salt Form : Hydrochloride salts (common in all compounds except ethyl esters) enhance crystallinity and stability but may alter solubility profiles in biological systems .
Biological Activity
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an ethynyl substituent and a carboxylate group. The presence of these functional groups contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies involving related compounds have indicated that modifications in the structure can enhance antibacterial and antifungal activities. These derivatives often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 20 | Cell wall disruption |
| Compound B | S. aureus | 25 | Protein synthesis inhibition |
| This compound | TBD | TBD |
Antitubercular Activity
This compound has been evaluated for its efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that certain structural analogs exhibited sub-micromolar IC50 values, indicating potent activity against the target bacterium. The mechanism appears to involve inhibition of key enzymes in the bacterial metabolic pathways.
Case Study: Inhibition of Pks13
A notable study assessed the compound's effect on the Pks13 enzyme, crucial for mycolic acid biosynthesis in M. tuberculosis. The results indicated a significant increase in growth inhibition when the expression levels of Pks13 were manipulated, demonstrating the compound's targeted action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research into SAR has revealed that variations in substituents on the pyrrolidine ring can lead to enhanced potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity | Notes |
|---|---|---|
| Ethynyl group | Increased potency | Enhances binding affinity |
| Carboxylate group | Essential for activity | Critical for enzyme interaction |
| Alkyl substitutions | Variable effects | Need optimization for best results |
Q & A
Q. What synthetic routes are recommended for Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, such as acylation of pyrrolidine precursors followed by ethynyl group introduction via Sonogashira coupling. Key conditions include inert atmospheres (argon/nitrogen), temperature control (0–25°C), and palladium catalysts (e.g., Pd(PPh₃)₄). Yield and purity are optimized by monitoring intermediates via TLC and using column chromatography for purification. For example, chiral resolution methods achieve >98% enantiomeric excess under hydrogenation with BINAP ligands .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies pyrrolidine protons (δ 2.5–3.5 ppm) and ethynyl carbons (δ 70–90 ppm).
- FT-IR : Confirms C≡C stretches (~2100 cm⁻¹) and ester carbonyl groups (~1700 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the hydrochloride salt form affect solubility and stability?
The hydrochloride salt improves aqueous solubility (>50 mg/mL at 25°C) and reduces hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days. Storage at -20°C in desiccators is recommended for long-term stability .
Advanced Research Questions
Q. How can stereochemistry be controlled during synthesis, particularly for the pyrrolidine ring?
Asymmetric hydrogenation using chiral catalysts (e.g., BINAP) or dynamic kinetic resolution ensures enantiomeric purity. Chiral HPLC (Chiralpak AD-H column) and polarimetry confirm >98% enantiomeric excess. Low temperatures (-78°C) minimize racemization during sensitive steps .
Q. What methodologies assess the compound’s biological activity in pharmacological studies?
- Receptor binding assays : GPCR affinity measured via radioligand displacement.
- Enzyme inhibition : IC₅₀ determined using fluorescence-based assays.
- Pharmacokinetics : Metabolic stability evaluated in liver microsomes, with plasma protein binding assessed via ultrafiltration .
Q. What safety protocols are critical for handling the ethynyl group?
Q. How can computational modeling predict reactivity and electronic properties?
DFT calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps (~4.5 eV) and electrophilic regions. Docking studies (Schrodinger Suite) predict target interactions, while MD simulations (AMBER) assess conformational stability in solution .
Q. How can contradictory physicochemical data (e.g., solubility) be resolved?
Collaborative validation using ICH guidelines and advanced techniques:
- Cryo-EM : Resolves crystal structure discrepancies.
- DSC : Analyzes thermal behavior to clarify melting points. Standardized round-robin testing across labs ensures reproducibility .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
